N-(2-bromo-4-methylphenyl)-1H-1,2,3-triazole-5-carboxamide
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Overview
Description
N-(2-bromo-4-methylphenyl)-1H-1,2,3-triazole-5-carboxamide is an organic compound that belongs to the class of triazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-bromo-4-methylphenyl)-1H-1,2,3-triazole-5-carboxamide typically involves the reaction of 2-bromo-4-methylaniline with 1H-1,2,3-triazole-5-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-bromo-4-methylphenyl)-1H-1,2,3-triazole-5-carboxamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The methyl group can be oxidized to form a carboxylic acid derivative.
Reduction Reactions: The triazole ring can be reduced under specific conditions to form a dihydrotriazole derivative.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, amines, and thiols. The reactions are typically carried out in polar solvents like DMF (dimethylformamide) or DMSO (dimethyl sulfoxide) at elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation. The reactions are usually performed in acidic or neutral conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed. The reactions are conducted in anhydrous solvents under inert atmosphere.
Major Products Formed
Substitution Reactions: Products include N-(2-amino-4-methylphenyl)-1H-1,2,3-triazole-5-carboxamide and N-(2-thio-4-methylphenyl)-1H-1,2,3-triazole-5-carboxamide.
Oxidation Reactions: The major product is N-(2-bromo-4-carboxyphenyl)-1H-1,2,3-triazole-5-carboxamide.
Reduction Reactions: The major product is N-(2-bromo-4-methylphenyl)-1,2-dihydro-1,2,3-triazole-5-carboxamide.
Scientific Research Applications
N-(2-bromo-4-methylphenyl)-1H-1,2,3-triazole-5-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Materials Science: The compound is used in the development of novel materials with unique electronic and optical properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biological Studies: The compound is studied for its interactions with various biological targets, including proteins and nucleic acids.
Mechanism of Action
The mechanism of action of N-(2-bromo-4-methylphenyl)-1H-1,2,3-triazole-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to the disruption of cellular processes. For example, it may inhibit kinases involved in signal transduction pathways, thereby affecting cell growth and proliferation.
Comparison with Similar Compounds
Similar Compounds
- N-(2-iodo-4-methylphenyl)-1H-1,2,3-triazole-5-carboxamide
- N-(2-chloro-4-methylphenyl)-1H-1,2,3-triazole-5-carboxamide
- N-(2-fluoro-4-methylphenyl)-1H-1,2,3-triazole-5-carboxamide
Uniqueness
N-(2-bromo-4-methylphenyl)-1H-1,2,3-triazole-5-carboxamide is unique due to the presence of the bromine atom, which imparts specific reactivity and properties to the compound. The bromine atom can participate in various substitution reactions, making the compound a versatile intermediate in organic synthesis. Additionally, the compound’s ability to interact with biological targets makes it a valuable candidate for drug development.
Properties
IUPAC Name |
N-(2-bromo-4-methylphenyl)-2H-triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN4O/c1-6-2-3-8(7(11)4-6)13-10(16)9-5-12-15-14-9/h2-5H,1H3,(H,13,16)(H,12,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIXCNANWPVCCEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=NNN=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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